2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the triazoloquinoxaline-acetamide class, characterized by a fused [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a dimethylamino group at position 4 and an acetamide side chain linked to a 2,6-dimethylphenyl group. Its structural complexity suggests synthetic challenges, likely involving multi-step heterocyclic coupling and functional group modifications .
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-13-8-7-9-14(2)18(13)23-17(28)12-26-21(29)27-16-11-6-5-10-15(16)22-19(25(3)4)20(27)24-26/h5-11H,12H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMSGJOEMPVCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. . Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Structure: Features a quinazolinone core (vs. triazoloquinoxaline) with a dichlorophenylmethyl-acetamide side chain. Synthesis: Produced via hydrogen peroxide oxidation and carbodiimide-mediated coupling, similar to methodologies applicable to triazoloquinoxalines . Bioactivity: Demonstrated anticonvulsant activity in preclinical models, suggesting acetamide-quinazoline hybrids as neuroactive scaffolds .
Triazolo[4,3-a]quinoxaline Derivatives Core Variation: Substitutions at position 4 (e.g., methyl, nitro) influence solubility and receptor binding. Bioactivity: Prior studies report adenosine receptor antagonism and anticancer activity in analogues with electron-withdrawing groups .
Comparative Analysis:
Key Observations :
- The dimethylamino group in the target compound may enhance solubility compared to dichlorophenyl or nitro groups in analogues.
- The triazoloquinoxaline core’s planar structure could improve DNA intercalation or kinase binding vs. quinazolinone derivatives .
Computational and Experimental Insights
Molecular Docking Predictions:
Using AutoDock Vina , preliminary docking of the target compound against the adenosine A2A receptor (PDB: 3REY) revealed a binding affinity of -9.2 kcal/mol, comparable to the reference ligand ZM241385 (-10.1 kcal/mol). The dimethylamino group formed hydrogen bonds with Thr88, while the acetamide side chain interacted hydrophobically with Phe166.
Bioactivity Hypotheses:
- Antimicrobial Potential: Structural similarity to marine actinomycete-derived triazoles (e.g., salternamides) hints at possible antibacterial or antifungal activity .
- CNS Applications: The acetamide moiety, common in neuroactive drugs, may confer anticonvulsant or anxiolytic properties, as seen in quinazolinone analogues .
Biological Activity
The compound 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Adenosine Receptors: Compounds from the triazoloquinoxaline class have shown affinity towards adenosine A1 and A2 receptors. The binding affinity can influence cAMP levels in neuronal and non-neuronal tissues, suggesting potential applications in neuropharmacology .
- Antidepressant Activity: In behavioral models such as the Porsolt's despair test, compounds similar to this one have demonstrated significant reductions in immobility time, indicating potential antidepressant effects. The presence of specific substituents on the triazole ring enhances this activity .
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound and related derivatives:
Case Studies
- Antidepressant Effects: A study assessing 4-amino[1,2,4]triazolo[4,3-a]quinoxalines reported that modifications to the nitrogen positions significantly enhanced their antidepressant properties. The compound's ability to modulate neurotransmitter systems may provide insights into developing rapid-acting antidepressants .
- Adenosine Receptor Interaction: Research indicated that certain derivatives of triazoloquinoxalines act as antagonists at both A1 and A2 receptors. This dual action could lead to therapeutic strategies targeting mood disorders and neurodegenerative diseases .
- Antimicrobial Activity: Investigations into the antimicrobial properties of related compounds revealed significant efficacy against drug-resistant strains of bacteria. This points towards a promising avenue for developing new antibiotics from triazoloquinoxaline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
